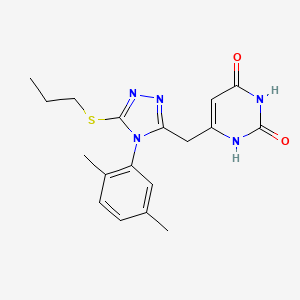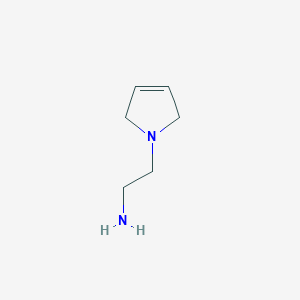
3-(1-(2-methoxyacetyl)piperidin-3-yl)quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-(2-methoxyacetyl)piperidin-3-yl)quinazolin-4(3H)-one is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the quinazolinone family and is known to possess unique biochemical and physiological properties that make it a promising candidate for future research.
Applications De Recherche Scientifique
Synthesis and Biological Efficacy
Research on novel bis quinazolinone derivatives, including those related to 3-(1-(2-methoxyacetyl)piperidin-3-yl)quinazolin-4(3H)-one, has led to the synthesis of compounds with varied biological activities. A study by El-Shahawi et al. (2016) explored the synthesis and insecticidal efficacy of bis quinazolinone derivatives, highlighting their potential in pest control applications (El-Shahawi, El-ziaty, Morsy, & Aly, 2016).
Herbicidal Evaluation
Aibibuli et al. (2012) conducted a study on the facile synthesis and herbicidal evaluation of 4H-3,1-benzoxazin-4-ones and 3H-quinazolin-4-ones, which revealed that these compounds exhibit significant phytotoxicity, suggesting their application in agriculture as herbicides (Aibibuli, Wang, Tu, Huang, & Zhang, 2012).
Anticancer and Antimicrobial Activities
Studies have also been conducted on the synthesis and evaluation of quinazolinone derivatives for their anticancer and antimicrobial activities. Shah et al. (2016) synthesized novel N-(4-(8-methoxy-2-oxo-2H-chromen-3-yl) thiazol-2-yl) amide derivatives and screened them for antimicrobial, antifungal, and antimalarial activity, demonstrating the compound's versatility in addressing various diseases (Shah, Patel, Rajani, & Karia, 2016).
Antihypertensive Agents
Quinazoline derivatives, including those structurally related to 3-(1-(2-methoxyacetyl)piperidin-3-yl)quinazolin-4(3H)-one, have been synthesized and evaluated for their antihypertensive activity. Takai et al. (1986) prepared a series of piperidine derivatives with a quinazoline ring system and tested them for antihypertensive activity, identifying compounds that produced strong hypotension in spontaneously hypertensive rat models (Takai, Obase, Teranishi, Karasawa, Kubo, Shuto, Kasuya, & Shigenobu, 1986).
Corrosion Inhibition
Another application of quinazolin-4(3H)-one derivatives is in the field of corrosion inhibition. Chen et al. (2021) investigated the mitigation effect of quinazolin-4(3H)-one derivatives on the corrosion behavior of mild steel in HCl, showing these compounds to be effective corrosion inhibitors, which is crucial for protecting industrial equipment and infrastructure (Chen, Nie, Liu, Li, Wang, Zhang, & Wu, 2021).
Propriétés
IUPAC Name |
3-[1-(2-methoxyacetyl)piperidin-3-yl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-22-10-15(20)18-8-4-5-12(9-18)19-11-17-14-7-3-2-6-13(14)16(19)21/h2-3,6-7,11-12H,4-5,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMMQULUXVDEQEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCCC(C1)N2C=NC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(2-methoxyacetyl)piperidin-3-yl)quinazolin-4(3H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methoxybenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2581079.png)
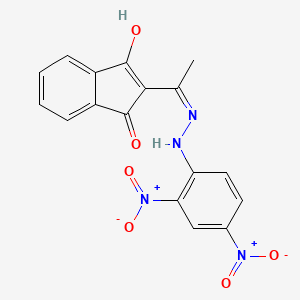
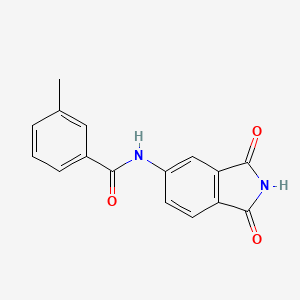
![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2581083.png)
![2-(1H-benzo[d]imidazol-1-yl)-1-(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone](/img/structure/B2581084.png)
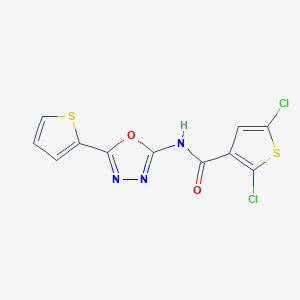

![2-[(3-Fluorophenyl)methyl-(1-methylpyrazol-3-yl)amino]ethanesulfonyl fluoride](/img/structure/B2581091.png)
![(2Z)-2-{[2-(acetylamino)phenyl]imino}-6-methoxy-2H-chromene-3-carboxamide](/img/structure/B2581092.png)
![2-Chloro-N-[2-(4-methyl-1,3-benzoxazol-2-yl)ethyl]propanamide](/img/structure/B2581093.png)
![N-(3-acetamidophenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2581094.png)
![2-[(E)-(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]-6-ethoxyphenol](/img/structure/B2581095.png)
